molecular formula C27H25F3N6O3S2 B10780354 N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

Cat. No.: B10780354
M. Wt: 602.7 g/mol
InChI Key: FPHDAMLVFFWTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTB07018 is a synthetic organic compound known for its role as a non-competitive inhibitor of aminopeptidase N. This enzyme is involved in the cleavage of neutral and basic amino acids from the N-terminus of substrates. BTB07018 was discovered through virtual screening and has shown potential in various scientific research applications, particularly in the field of cancer treatment .

Preparation Methods

The preparation of BTB07018 involves synthetic routes that were identified through virtual screening. The specific synthetic routes and reaction conditions for BTB07018 are not widely documented in the literature. it is known that the compound was discovered alongside other inhibitors such as JFD00064 . Industrial production methods for BTB07018 are also not extensively detailed, but it is typically synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

BTB07018 primarily functions as a non-competitive inhibitor of aminopeptidase N. The types of reactions it undergoes include:

    Inhibition Reactions: BTB07018 inhibits the activity of aminopeptidase N by binding to the enzyme in a non-competitive manner. This means it does not compete with the substrate for the active site but binds to a different site on the enzyme.

    Binding Reactions: The compound binds to aminopeptidase N, leading to a decrease in the enzyme’s activity.

Common reagents and conditions used in these reactions include specific substrates for aminopeptidase N and various assay conditions to measure enzyme activity. The major product formed from these reactions is the inhibited form of aminopeptidase N .

Scientific Research Applications

BTB07018 has several scientific research applications, including:

Mechanism of Action

BTB07018 exerts its effects by binding to aminopeptidase N in a non-competitive manner. This means that it does not compete with the substrate for the active site but binds to a different site on the enzyme. This binding leads to a conformational change in the enzyme, reducing its activity. The molecular targets of BTB07018 include aminopeptidase N in both human and pig models .

Comparison with Similar Compounds

BTB07018 is similar to other non-competitive inhibitors of aminopeptidase N, such as JFD00064. it is unique in its specific binding properties and inhibitory effects. Similar compounds include:

Properties

Molecular Formula

C27H25F3N6O3S2

Molecular Weight

602.7 g/mol

IUPAC Name

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C27H25F3N6O3S2/c1-18-6-8-19(9-7-18)25(37)31-32-26(35-14-2-3-15-35)34-41(38,39)21-12-10-20(11-13-21)36-22(23-5-4-16-40-23)17-24(33-36)27(28,29)30/h4-13,16-17H,2-3,14-15H2,1H3,(H,31,37)(H,32,34)

InChI Key

FPHDAMLVFFWTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4)N5CCCC5

Origin of Product

United States

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